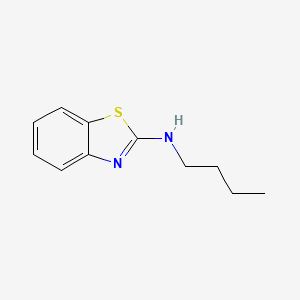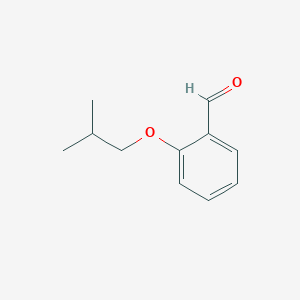
2-异丁氧基苯甲醛
描述
Synthesis Analysis
While the synthesis of 2-isobutoxybenzaldehyde is not explicitly described in the papers, similar compounds such as 2,5-dimethoxybenzaldehyde and thiobenzaldehydes have been synthesized and studied. For example, the synthesis of rotational isomers of thiobenzaldehydes was achieved by desulfurization of cyclic polysulfides with phosphine reagents . This suggests that the synthesis of 2-isobutoxybenzaldehyde could potentially be performed through similar methods, involving the introduction of the isobutoxy functional group to the benzaldehyde core.
Molecular Structure Analysis
The molecular structure of benzaldehydes can be analyzed using techniques such as X-ray diffraction (XRD) and nuclear Overhauser effect (NOE) experiments. For instance, the molecular structures of rotational isomers of thiobenzaldehydes were determined by XRD and confirmed by NOE experiments . These methods could be applied to determine the molecular structure of 2-isobutoxybenzaldehyde, providing insights into its conformation and stability.
Chemical Reactions Analysis
Benzaldehydes are known to participate in various chemical reactions. The papers describe the reactivity of thiobenzaldehydes with hydrazine and m-chloroperoxybenzoic acid, showing differences in reactivity among isomers . Similarly, 2-bromobenzaldehydes were used to synthesize 1-aryl-1H-indazoles in the presence of a palladium catalyst . These studies indicate that 2-isobutoxybenzaldehyde could also engage in a range of chemical reactions, potentially leading to the formation of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehydes can be characterized by various spectroscopic and thermal methods. For example, the thermal behavior of 2,5-dimethoxybenzaldehyde was evaluated using thermogravimetric analysis, indicating stability up to 95 °C . Additionally, the electronic properties such as the molecular electrostatic potential and frontier molecular orbitals were determined using density functional theory (DFT) . These methods could be used to assess the physical and chemical properties of 2-isobutoxybenzaldehyde, including its stability, electronic structure, and reactivity descriptors.
科学研究应用
电化学应用
2-异丁氧基苯甲醛,是羟基苯甲醛的衍生物,在电化学领域得到了探索。例如,与2-异丁氧基苯甲醛密切相关的二羟基苯甲醛(DHB)异构体可以被电沉积到电极上,在电氧化反应中表现出催化活性。这表明在基于脱氢酶酶活性的生物传感器设计中具有潜在应用(Pariente et al., 1996)。
有机合成
与2-异丁氧基苯甲醛密切相关的2-羟基苯甲醛在各种有机合成反应中被使用。例如,它们可以与炔烃、烯烃或戊二烯反应,导致多样的有机化合物的产生(Kokubo et al., 1999)。此外,另一个羟基苯甲醛衍生物水杨醛在多组分反应中被用作关键合成单体,特别是在制药生产中(Heravi et al., 2018)。
光稳定性和质子转移研究
在光稳定性领域,对与2-异丁氧基苯甲醛结构相似的O-羟基苯甲醛的研究揭示了激发态分子内质子转移和光反应性的见解。这一研究领域对于理解类似化合物在光照下的稳定性和行为具有重要意义(Migani et al., 2008)。
药物化学和药物合成
异香草醛的合成,是羟基苯甲醛的衍生物,与2-异丁氧基苯甲醛在结构上相关,在食品和制药行业中至关重要。这项研究突显了在合成这类化合物中使用生物技术和植物细胞培养技术日益增长的兴趣,表明在药物化学中具有潜在应用(Huang, 2015)。
化学分析
与2-异丁氧基苯甲醛在结构上相似的2-硝基苯甲醛作为化学光度计用于研究溶液和冰中的光化学性质。这种应用在环境化学和光解研究领域具有重要意义(Galbavy et al., 2010)。
安全和危害
未来方向
属性
IUPAC Name |
2-(2-methylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBSUVTUCVHXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397428 | |
| Record name | 2-Isobutoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxybenzaldehyde | |
CAS RN |
81995-32-6 | |
| Record name | 2-(2-Methylpropoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81995-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isobutoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylpropoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




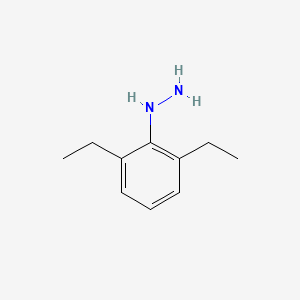
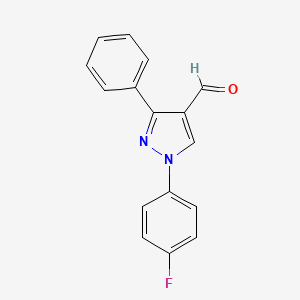
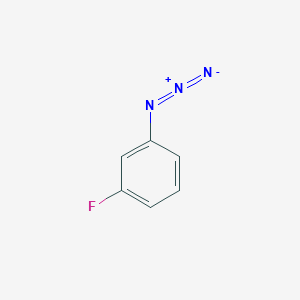
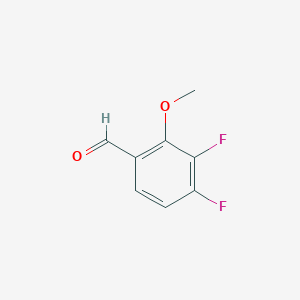

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)


![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)
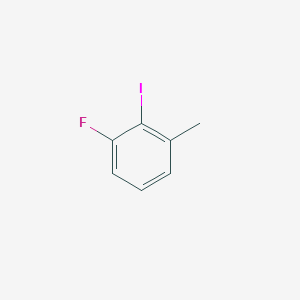
![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)

